molecular formula C17H17BrO2S B2563567 3-(4-Bromophenyl)sulfanyl-1-(4-ethoxyphenyl)propan-1-one CAS No. 882748-45-0

3-(4-Bromophenyl)sulfanyl-1-(4-ethoxyphenyl)propan-1-one

Cat. No.: B2563567
CAS No.: 882748-45-0
M. Wt: 365.29
InChI Key: WBUPGSAIDLZGBZ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)sulfanyl-1-(4-ethoxyphenyl)propan-1-one is a chemical compound with the molecular formula C17H17BrO2S. It is known for its potential biological activity and various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)sulfanyl-1-(4-ethoxyphenyl)propan-1-one typically involves the reaction of 4-bromothiophenol with 4-ethoxybenzaldehyde in the presence of a base, followed by a condensation reaction with a suitable ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)sulfanyl-1-(4-ethoxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromophenyl)sulfanyl-1-(4-ethoxyphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)sulfanyl-1-(4-ethoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one
  • 3-(4-Bromophenyl)sulfanyl-1-(4-methylphenyl)propan-1-one
  • 3-(4-Bromophenyl)sulfanyl-1-(4-fluorophenyl)propan-1-one

Uniqueness

3-(4-Bromophenyl)sulfanyl-1-(4-ethoxyphenyl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group differentiates it from other similar compounds and may influence its reactivity and biological activity .

Properties

IUPAC Name

3-(4-bromophenyl)sulfanyl-1-(4-ethoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO2S/c1-2-20-15-7-3-13(4-8-15)17(19)11-12-21-16-9-5-14(18)6-10-16/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUPGSAIDLZGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CCSC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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